molecular formula C51H69N13O11S2 B10825519 Fcywrtxt

Fcywrtxt

Cat. No.: B10825519
M. Wt: 1104.3 g/mol
InChI Key: OFMQLVRLOGHAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CTAP(TFA), also known as D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 trifluoroacetate, is a potent and highly selective antagonist of the μ-opioid receptor. It effectively crosses the blood-brain barrier and exhibits a significant inhibition concentration (IC50) of 3.5 nM. This compound is primarily used in scientific research to study L-DOPA-induced dyskinesia and opiate overdose or addiction .

Preparation Methods

The synthesis of CTAP(TFA) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid (TFA) during the cleavage process .

Chemical Reactions Analysis

CTAP(TFA) undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge between cysteine and penicillamine residues can be oxidized.

    Reduction: The disulfide bridge can be reduced to free thiol groups.

    Substitution: The peptide can undergo substitution reactions at specific amino acid residues.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

CTAP(TFA) has a wide range of scientific research applications:

Mechanism of Action

CTAP(TFA) exerts its effects by binding to the μ-opioid receptor and blocking its activity. This prevents the receptor from interacting with endogenous opioids or opioid drugs, thereby inhibiting their effects. The compound’s high selectivity for the μ-opioid receptor over other receptors like δ-opioid and somatostatin receptors is due to its unique structure, which allows it to fit precisely into the receptor’s binding site .

Comparison with Similar Compounds

CTAP(TFA) is compared with other μ-opioid receptor antagonists such as naloxone and naltrexone. Unlike these compounds, CTAP(TFA) has a higher selectivity for the μ-opioid receptor and better blood-brain barrier penetration. This makes it a more effective tool for studying the central nervous system effects of opioid receptor antagonism .

Similar compounds include:

CTAP(TFA)'s unique properties make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-10-[3-(diaminomethylideneamino)propyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMQLVRLOGHAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H69N13O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1104.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.